Cas no 2680828-41-3 (benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate)

benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28294616
- benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate
- 2680828-41-3
- benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate
-
- インチ: 1S/C17H21F2NO3/c18-17(19)9-15(10-17)7-16(8-15,12-21)11-20-14(22)23-6-13-4-2-1-3-5-13/h1-5,21H,6-12H2,(H,20,22)
- InChIKey: LDXAMFDFFUVTKN-UHFFFAOYSA-N
- SMILES: FC1(CC2(C1)CC(CO)(CNC(=O)OCC1C=CC=CC=1)C2)F
計算された属性
- 精确分子量: 325.14894986g/mol
- 同位素质量: 325.14894986g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 433
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 58.6Ų
benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28294616-0.1g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28294616-5.0g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28294616-5g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 5g |
$3770.0 | 2023-09-07 | ||
Enamine | EN300-28294616-1g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 1g |
$1299.0 | 2023-09-07 | ||
Enamine | EN300-28294616-0.05g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28294616-2.5g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28294616-10.0g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 | |
Enamine | EN300-28294616-0.25g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
Enamine | EN300-28294616-1.0g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28294616-0.5g |
benzyl N-{[6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl}carbamate |
2680828-41-3 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 |
benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamateに関する追加情報
Benzyl N-{6,6-Difluoro-2-(Hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate (CAS No. 2680828-41-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate (CAS No. 2680828-41-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by the presence of a spiro junction, where two rings share a single atom. The spirocyclic structure imparts unique conformational properties and chemical stability, making it an attractive scaffold for drug design and development.
The molecular formula of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate is C17H19F2N2O4, with a molecular weight of approximately 357.34 g/mol. The compound features a benzyl carbamate group attached to a spirocyclic core that includes a difluoromethyl and hydroxymethyl substituent. These functional groups contribute to the compound's overall polarity and reactivity, which are crucial for its biological activity.
In recent years, spirocyclic compounds have been extensively studied for their potential as drug candidates due to their ability to modulate various biological targets. The introduction of fluorine atoms into the molecular structure can enhance the lipophilicity and metabolic stability of the compound, while the hydroxymethyl group can provide additional points for functionalization and bioactivity optimization.
The synthesis of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate typically involves multistep procedures that include the formation of the spirocyclic core, introduction of the difluoromethyl and hydroxymethyl groups, and final coupling with the benzyl carbamate moiety. Advanced synthetic methods such as transition-metal-catalyzed reactions and organocatalysis have been employed to achieve high yields and stereoselectivity in these syntheses.
The biological activity of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate has been evaluated in various in vitro and in vivo models. Studies have shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in disease pathways. For example, it has been reported to act as a selective inhibitor of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate has also demonstrated promising antiviral activity against certain RNA viruses. The unique structural features of the compound may contribute to its ability to interfere with viral replication processes, making it a potential lead for the development of antiviral therapeutics.
The pharmacokinetic profile of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate has been investigated using animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that the compound exhibits favorable oral bioavailability and a reasonable half-life in plasma, which are important considerations for its potential use as an oral medication.
To further optimize the therapeutic potential of benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate, ongoing research efforts are focused on structure-activity relationship (SAR) studies to identify key structural modifications that can enhance its potency and selectivity while minimizing off-target effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to guide these optimization efforts.
In conclusion, benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro[3.3]heptan-2-ylmethyl}carbamate (CAS No. 2680828-41-3) represents a promising lead compound in medicinal chemistry with potential applications in cancer therapy, anti-inflammatory treatments, and antiviral drugs. Its unique structural features and favorable biological properties make it an attractive candidate for further development and clinical evaluation.
2680828-41-3 (benzyl N-{6,6-difluoro-2-(hydroxymethyl)spiro3.3heptan-2-ylmethyl}carbamate) Related Products
- 2229193-22-8(2,2-difluoro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol)
- 59564-78-2(1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid)
- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)
- 1451391-79-9(4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride)
- 1196151-85-5(6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine)
- 88606-96-6(Butofilolol maleate)
- 56047-23-5(Monosodium 4-chlorophthalate)
- 1806743-71-4(Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 2172366-36-6(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2,2-dimethylpropanoic acid)
- 2228410-11-3(tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)




